molecular formula C18H25N3OS B2467740 (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline CAS No. 905798-04-1

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2467740
CAS No.: 905798-04-1
M. Wt: 331.48
InChI Key: AFQFGARUANCLFK-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

The synthesis of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Substitution Reaction: The morpholinopropyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a morpholinopropyl halide.

    Final Coupling: The final step involves coupling the thiazole derivative with an aniline derivative under acidic or basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating cell signaling pathways and molecular interactions due to its ability to modulate biological processes.

Mechanism of Action

The mechanism of action of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The morpholinopropyl group enhances its solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar compounds to (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline include:

    (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone: This compound shares a similar thiazole ring structure but differs in the substituents attached to the ring.

    N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride: This compound has a similar morpholinopropyl group but a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-15-6-3-4-7-17(15)19-18-21(16(2)14-23-18)9-5-8-20-10-12-22-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQFGARUANCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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